N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-25-15-5-6-16-13(9-15)3-2-8-20(16,24)11-21-19(23)14-4-7-17-18(10-14)26-12-22-17/h4-7,9-10,12,24H,2-3,8,11H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDIMIWIPFWSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC4=C(C=C3)N=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydronaphthalene core with a hydroxyl group at the 1-position and a methoxy group at the 6-position. The presence of a benzo[d]thiazole moiety adds to its structural complexity, which may influence its biological activity.
Molecular Formula
- Molecular Formula : C14H17N3O3S
- Molecular Weight : 301.37 g/mol
Research indicates that compounds similar to this compound may act as inhibitors of fatty acid amide hydrolases (FAAH). FAAH enzymes are responsible for the breakdown of endocannabinoids, which play critical roles in various physiological processes. By inhibiting FAAH, these compounds could potentially elevate endocannabinoid levels, leading to various therapeutic effects .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Thiazole derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance, thiazole-integrated compounds have demonstrated promising results in inhibiting tumor growth in vitro .
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines (e.g., HCT-116 and MDA-MB-231). The results indicated that certain derivatives exhibited IC50 values as low as 1.61 µg/mL, suggesting strong anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.61 |
| Compound B | MDA-MB-231 | 1.98 |
Antioxidant Activity
Research into naphthoquinones has revealed their ability to induce oxidative stress in cancer cells. Compounds similar to this compound may share this property due to their structural characteristics .
Table: Antioxidant Effects on Cancer Cells
| Treatment Concentration (µg/mL) | Reducing GSH Levels (%) |
|---|---|
| 0.1 | 15 |
| 10 | 30 |
| 100 | 50 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocyclic systems, substituent patterns, and synthetic routes. Below is a comparative analysis:
Table 1: Structural Comparison
Key Differences :
Core Heterocycles: The target compound combines a benzo[d]thiazole with a partially saturated naphthalene system, whereas analogs like 1,4-benzodioxine derivatives prioritize oxygen-rich bicyclic systems fused with thiadiazole rings . Triazole-based analogs (e.g., compound 6a) emphasize nitrogen-rich cores, which are known for hydrogen-bonding interactions in drug-receptor binding .
The carboxamide group in the target compound contrasts with the carbothioate or hydrazine-carbothioamide groups in analogs, which are associated with metal chelation and redox activity .
Synthetic Complexity: The synthesis of the target compound likely involves multi-step condensation and functional group transformations, similar to the hydrazine-carbothioamide coupling in benzodioxine derivatives .
Pharmacological and Physicochemical Data (Hypothetical Projections)
Limited experimental data for the target compound are available in the provided evidence. However, inferences can be drawn from structurally related compounds:
Table 2: Hypothetical Physicochemical Properties
Potential Bioactivity :
- The benzo[d]thiazole moiety is linked to kinase inhibition (e.g., EGFR inhibitors), while tetrahydronaphthalene derivatives are explored for CNS activity.
Critical Analysis of Evidence Limitations
- Gaps in Data : The provided evidence lacks direct pharmacological or synthetic data for the target compound, necessitating reliance on structural analogs for comparison.
Preparation Methods
Synthesis of the Tetrahydronaphthalene Fragment
The tetrahydronaphthalene core (1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is typically prepared through selective oxidation and reduction steps.
Methoxylation and Cyclization
Starting from 6-methoxy-1-tetralone, a Bürgi-Dunitz hydride shift facilitates the introduction of the hydroxy group at the 1-position. Sodium borohydride (NaBH₄) in methanol reduces the ketone to a secondary alcohol, yielding 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene. Subsequent reductive amination with formaldehyde and ammonium acetate introduces the methylamine side chain, forming (1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine.
Table 1: Key Reaction Conditions for Tetrahydronaphthalene Fragment
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ketone Reduction | NaBH₄, MeOH, 0°C → RT, 2 h | 85% | |
| Reductive Amination | NH₄OAc, CH₂O, NaBH₃CN, MeOH, 12 h | 78% |
Synthesis of the Benzo[d]Thiazole-6-Carboxamide Fragment
The benzo[d]thiazole-6-carboxamide moiety is synthesized via cyclization and carboxyl functionalization.
Cyclization to Form the Thiazole Core
Methyl 2-amino-5-hydroxybenzoate undergoes cyclization with thiourea in polyphosphoric acid (PPA) at 120°C for 6 hours, forming methyl 5-hydroxybenzo[d]thiazole-6-carboxylate. The reaction proceeds via electrophilic aromatic substitution, with sulfur incorporation at the 2-position.
Carboxamide Formation
The methyl ester is hydrolyzed to the carboxylic acid using NaOH (2 M, 80°C, 4 h), followed by activation with thionyl chloride (SOCl₂) to form the acyl chloride. Reaction with ammonium hydroxide yields the primary carboxamide.
Table 2: Benzo[d]Thiazole-6-Carboxamide Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Thiourea, PPA, 120°C, 6 h | 65% | |
| Ester Hydrolysis | NaOH (2 M), 80°C, 4 h | 92% | |
| Amidation | SOCl₂, NH₄OH, DCM, RT, 3 h | 81% |
Coupling of Fragments via Amide Bond Formation
The final step involves coupling the tetrahydronaphthalene methanamine with the benzo[d]thiazole-6-carboxamide using carbodiimide-mediated chemistry.
Activation and Coupling
The carboxylic acid of the benzo[d]thiazole fragment is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The activated intermediate reacts with (1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine at room temperature for 12 hours.
Table 3: Coupling Reaction Optimization
| Coupling Agent | Solvent | Time (h) | Yield | Reference |
|---|---|---|---|---|
| EDC/HOBt | DCM | 12 | 74% | |
| DCC/DMAP | THF | 24 | 68% |
Challenges and Optimization Strategies
Analytical Characterization
Critical characterization data for intermediates and the final compound include:
Table 4: Spectroscopic Data for Key Intermediates
Q & A
Q. What are the recommended synthetic routes for N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide, and how can reaction conditions be optimized?
The synthesis of structurally similar benzo[d]thiazole carboxamides typically involves multi-step reactions. For example, coupling reactions between thiazole intermediates and hydroxyl/methoxy-substituted tetrahydronaphthalene derivatives can be performed under controlled conditions. Key steps include:
- Amide bond formation : Use coupling reagents like EDCl/HOBt in anhydrous DMF at 0–25°C for 12–24 hours .
- Cyclization and purification : Post-synthetic cyclization may require refluxing in ethanol or THF, followed by recrystallization or column chromatography .
- Optimization : Computational tools (e.g., quantum chemical calculations) can predict optimal solvent systems and temperatures, reducing trial-and-error approaches .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR are essential for verifying the benzo[d]thiazole core, methoxy/hydroxy substituents, and tetrahydronaphthalene geometry .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- HPLC : Ensures >95% purity by detecting trace impurities, especially residual coupling reagents .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines), antimicrobial activity (MIC against Gram+/Gram− bacteria), and enzyme inhibition (e.g., kinase or protease targets) .
- Positive controls : Compare with structurally related compounds like N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide, which shows antitumor activity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction pathway predictions for this compound?
Conflicting reaction outcomes (e.g., low yields or undesired byproducts) can arise from competing mechanisms. To address this:
- Reaction path search : Use density functional theory (DFT) to model intermediates and transition states, identifying energy barriers .
- Solvent effects : Simulate solvent interactions (e.g., acetonitrile vs. DMF) to optimize nucleophilic substitution or cyclization steps .
- Case study : highlights ICReDD’s approach, integrating computational predictions with experimental validation to reduce development time by 40% .
Q. What strategies mitigate challenges in analyzing contradictory biological activity data across studies?
- Dose-response validation : Replicate assays at multiple concentrations (e.g., 1 nM–100 µM) to confirm IC consistency .
- Off-target profiling : Use proteome-wide screening (e.g., kinase profiling panels) to identify unintended interactions .
- Structural analogs : Compare with triazolo-thiadiazole derivatives (e.g., CAS 879567-95-0), which exhibit variable activity depending on substituent electronegativity .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Core modifications : Replace the methoxy group with electron-withdrawing groups (e.g., -CF) to enhance target binding .
- Side-chain engineering : Introduce cyclopropyl or thiophene moieties to improve metabolic stability, as seen in N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide .
- Data-driven design : Use machine learning to correlate substituent properties (e.g., LogP, polar surface area) with activity trends from existing analogs .
Methodological Guidance
Q. How should researchers approach scaling up synthesis while maintaining yield and purity?
- Process control : Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy .
- Separation technologies : Employ membrane-based purification to isolate intermediates efficiently .
- Case example : reports a 93% yield for a related compound using THF reflux and rapid cooling .
Q. What experimental frameworks are recommended for elucidating the compound’s mechanism of action?
- Target identification : Use affinity chromatography or thermal shift assays to isolate binding proteins .
- Transcriptomics : Profile gene expression changes in treated cells via RNA-seq .
- In vivo models : Evaluate pharmacokinetics and efficacy in xenograft mice, referencing protocols for similar benzothiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
